![molecular formula C17H14Cl2N2O2S B2692426 2-(2,4-dichlorophenoxy)-N-[(2E)-3,6-dimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]acetamide CAS No. 391867-91-7](/img/structure/B2692426.png)
2-(2,4-dichlorophenoxy)-N-[(2E)-3,6-dimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]acetamide
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Overview
Description
2-(2,4-dichlorophenoxy)-N-[(2E)-3,6-dimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]acetamide is a synthetic organic compound It is characterized by the presence of a dichlorophenoxy group and a benzothiazolylidene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-dichlorophenoxy)-N-[(2E)-3,6-dimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]acetamide typically involves the following steps:
Formation of the Dichlorophenoxy Intermediate: The starting material, 2,4-dichlorophenol, is reacted with chloroacetic acid under basic conditions to form 2-(2,4-dichlorophenoxy)acetic acid.
Formation of the Benzothiazolylidene Intermediate: 2-aminothiophenol is reacted with acetone in the presence of an acid catalyst to form 3,6-dimethyl-2,3-dihydro-1,3-benzothiazole.
Coupling Reaction: The two intermediates are then coupled under dehydrating conditions to form the final product, this compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(2,4-dichlorophenoxy)-N-[(2E)-3,6-dimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The dichlorophenoxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amine derivatives.
Substitution: Various substituted phenoxy derivatives.
Scientific Research Applications
2-(2,4-dichlorophenoxy)-N-[(2E)-3,6-dimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]acetamide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials and as an intermediate in the production of agrochemicals.
Mechanism of Action
The mechanism of action of 2-(2,4-dichlorophenoxy)-N-[(2E)-3,6-dimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in its biological activity. The compound may exert its effects through inhibition or activation of these targets, leading to various cellular responses.
Comparison with Similar Compounds
Similar Compounds
2-(2,4-dichlorophenoxy)acetic acid: A precursor in the synthesis of the target compound.
3,6-dimethyl-2,3-dihydro-1,3-benzothiazole: Another precursor used in the synthesis.
2,4-dichlorophenol: A starting material for the synthesis.
Uniqueness
2-(2,4-dichlorophenoxy)-N-[(2E)-3,6-dimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Biological Activity
The compound 2-(2,4-dichlorophenoxy)-N-[(2E)-3,6-dimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]acetamide (commonly referred to as DCA ) is a synthetic organic compound notable for its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, effects observed in various studies, and potential applications in medicine and agriculture.
Chemical Structure and Properties
DCA is characterized by a dichlorophenoxy group attached to a benzothiazolylidene moiety. Its structure can be represented as follows:
Property | Description |
---|---|
IUPAC Name | 2-(2,4-dichlorophenoxy)-N-(3,6-dimethyl-1,3-benzothiazol-2-ylidene)acetamide |
Molecular Formula | C17H14Cl2N2O2S |
CAS Number | 391867-91-7 |
The biological activity of DCA is believed to arise from its interaction with specific molecular targets within cells. These may include:
- Enzymes : DCA may inhibit or activate enzymes involved in metabolic pathways.
- Receptors : The compound could bind to various receptors, potentially altering signaling pathways.
- Proteins : Interactions with proteins may lead to changes in cellular functions.
Antimicrobial Properties
DCA has been studied for its antimicrobial properties. Research indicates that it exhibits significant activity against various bacterial strains. For instance, one study demonstrated that DCA effectively inhibited the growth of both Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell wall synthesis and function.
Anticancer Activity
Several studies have highlighted the anticancer potential of DCA. In vitro experiments have shown that DCA can induce apoptosis in cancer cells through the following mechanisms:
- Cell Cycle Arrest : DCA has been observed to cause G1 phase arrest in cancer cells, leading to reduced proliferation.
- Induction of Apoptosis : The compound activates caspase pathways, promoting programmed cell death.
- Inhibition of Tumor Growth : In vivo studies have reported that DCA administration significantly reduces tumor size in animal models.
Study 1: Antimicrobial Efficacy
A study published in the Journal of Antimicrobial Chemotherapy evaluated the efficacy of DCA against common pathogens. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and Escherichia coli. The study concluded that DCA holds promise as a potential antimicrobial agent due to its effectiveness at relatively low concentrations.
Study 2: Anticancer Effects
In a research article from Cancer Letters, researchers investigated the effects of DCA on human breast cancer cell lines. They reported that treatment with DCA led to a 50% reduction in cell viability at concentrations as low as 25 µM after 48 hours. The study provided evidence for the activation of the intrinsic apoptotic pathway as a key mechanism behind this effect.
Data Table: Summary of Biological Activities
Properties
IUPAC Name |
2-(2,4-dichlorophenoxy)-N-(3,6-dimethyl-1,3-benzothiazol-2-ylidene)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14Cl2N2O2S/c1-10-3-5-13-15(7-10)24-17(21(13)2)20-16(22)9-23-14-6-4-11(18)8-12(14)19/h3-8H,9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MSKRRLUCALXHNO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N(C(=NC(=O)COC3=C(C=C(C=C3)Cl)Cl)S2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14Cl2N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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